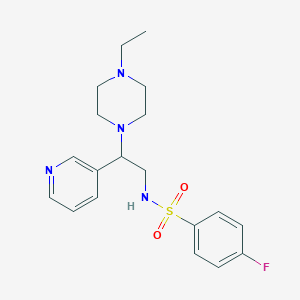

N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN4O2S/c1-2-23-10-12-24(13-11-23)19(16-4-3-9-21-14-16)15-22-27(25,26)18-7-5-17(20)6-8-18/h3-9,14,19,22H,2,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPODVZQWAYKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

- A pyridinyl group, which is known for its role in various biological activities.

- An ethylpiperazine moiety, often associated with enhancing pharmacological properties.

- A fluorobenzenesulfonamide component that may contribute to its activity against specific biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Studies have shown that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, particularly monoamine oxidase (MAO).

Monoamine Oxidase Inhibition

Recent research indicates that compounds with similar structures exhibit potent inhibition of MAO-A and MAO-B. For instance, derivatives containing piperazine moieties have been shown to selectively inhibit MAO-B with significant potency, suggesting that this compound could exhibit similar properties .

Biological Activity Data

| Activity | IC50 Value | Selectivity | Reference |

|---|---|---|---|

| MAO-B Inhibition | 0.013 µM | Highly selective | |

| Cytotoxicity (L929 cells) | IC50 = 120.6 µM | Low toxicity | |

| Reversibility of Inhibition | Yes | Competitive inhibition |

Case Studies

- Neurodegenerative Disorders : The compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's has been explored. Its ability to inhibit MAO-B suggests it could help in increasing levels of neurotransmitters like dopamine, which are often depleted in these disorders .

- Cytotoxicity Assessment : In vitro studies using L929 fibroblast cells demonstrated that while the compound shows some cytotoxic effects at higher concentrations, it remains relatively safe at lower doses, indicating a favorable therapeutic window .

Q & A

Q. Basic

- LCMS : Confirms molecular weight (e.g., m/z = ~464 [M+H]+) and purity (>95% via UV detection at 215/254 nm) .

- NMR spectroscopy : 1H/13C NMR identifies key groups (e.g., pyridin-3-yl protons at δ 8.4–8.6 ppm, fluorobenzenesulfonamide aromatic signals at δ 7.2–7.9 ppm) .

- HPLC : Quantifies purity and detects impurities using C18 columns with acetonitrile/water mobile phases .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

Q. Advanced

- Systematic substitution : Replace the 4-ethylpiperazine with bulkier groups (e.g., benzylpiperazine) to assess steric effects on receptor binding .

- Fluorine positioning : Compare 4-fluorobenzenesulfonamide with ortho/meta isomers to study electronic effects on target affinity .

- Pyridine modifications : Introduce substituents (e.g., methyl, chloro) on the pyridin-3-yl group to probe hydrophobic interactions .

Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with docking simulations to correlate structural changes with activity .

How can contradictions in biological activity data (e.g., conflicting IC50 values) be resolved?

Q. Advanced

- Assay standardization : Ensure consistent buffer pH, temperature, and cell passage numbers across experiments.

- Structural refinement : Apply maximum-likelihood methods (e.g., REFMAC) to resolve crystallographic data discrepancies and validate target-binding conformations .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or mutagenesis to identify critical residues .

What are the key considerations for optimizing reaction yields in multi-step syntheses of this compound?

Q. Advanced

- Intermediate stability : Protect reactive groups (e.g., amines) with Boc or Fmoc during early steps to prevent degradation .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance efficiency.

- Solvent effects : Optimize solvent polarity (e.g., switch from DMF to THF) to improve solubility of hydrophobic intermediates .

How can molecular targets of this compound be identified and validated in complex biological systems?

Q. Advanced

- In silico docking : Use AutoDock Vina or Schrödinger to predict binding pockets in proteins with known sulfonamide interactions (e.g., carbonic anhydrase) .

- Pull-down assays : Immobilize the compound on beads for affinity purification of bound proteins, followed by LC-MS/MS identification .

- CRISPR-Cas9 knockout : Validate target relevance by knocking out putative targets and assessing loss of compound activity .

What methodologies are recommended for assessing the compound’s stability under varying storage conditions?

Q. Basic

- Accelerated stability studies : Store aliquots at 4°C, -20°C, and room temperature for 1–6 months. Monitor degradation via HPLC and LCMS .

- Light sensitivity : Use amber vials to prevent photodegradation of the fluorobenzenesulfonamide moiety .

- Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres (argon) to prevent oxidation .

How can computational methods be integrated to predict pharmacokinetic properties of this compound?

Q. Advanced

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .

- Molecular dynamics (MD) : Simulate interactions with serum albumin to predict plasma protein binding and half-life .

- Metabolite prediction : Use GLORY or MetaSite to identify potential Phase I/II metabolites for toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.